molecular formula C21H23FN4O3 B2773007 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1326874-86-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2773007
CAS No.: 1326874-86-5
M. Wt: 398.438
InChI Key: YSCYDAQAGXKLRS-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H23FN4O3 and its molecular weight is 398.438. The purity is usually 95%.
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Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the triazole class of compounds. Its molecular formula is C21H23FN4O3 and it has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on recent studies and findings.

  • IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide
  • Molecular Weight : 398.438 g/mol
  • Purity : Typically 95% .

Triazole-containing compounds are known to exhibit a variety of biological activities due to their ability to interact with various biological targets. The specific mechanism of action for this compound may involve:

  • Inhibition of Cell Proliferation : Similar triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Activity : Some studies indicate that triazoles can disrupt microbial cell membranes or inhibit essential enzymes, leading to antimicrobial effects .

Anticancer Activity

Recent research has highlighted the anticancer potential of triazole derivatives. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. Compounds similar to our target showed IC50 values ranging from 0.01 µM to 5.04 µM against different cancer types .
  • Mechanistic Insights : The anticancer activity is often attributed to increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis .
Cell LineIC50 (µM)Reference
HCT1160.43
MDA-MB-2315.04
HT-291.5

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Inhibition Studies : Various triazole derivatives have shown promising results against Escherichia coli and Staphylococcus aureus, with some exhibiting significant inhibition at low concentrations .

Case Studies

  • Triazole Derivatives in Cancer Therapy :
    A study synthesized a series of triazole derivatives and evaluated their anticancer properties against multiple cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy Against Resistant Strains :
    Research focusing on triazole compounds demonstrated their effectiveness against antibiotic-resistant strains of bacteria, suggesting a potential role in treating infections where conventional antibiotics fail .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3/c1-13-16(22)6-5-7-17(13)26-14(2)20(24-25-26)21(27)23-11-10-15-8-9-18(28-3)19(12-15)29-4/h5-9,12H,10-11H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCYDAQAGXKLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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